molecular formula C13H20N2O4S B2817623 Ethyl 2-{3-[(diethylcarbamoyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate CAS No. 565206-83-9

Ethyl 2-{3-[(diethylcarbamoyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate

Cat. No.: B2817623
CAS No.: 565206-83-9
M. Wt: 300.37
InChI Key: VUAGFVHSYZYJHV-UHFFFAOYSA-N
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Description

Ethyl 2-{3-[(diethylcarbamoyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate is a synthetic organic compound with the molecular formula C13H20N2O4S. It is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{3-[(diethylcarbamoyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate typically involves the reaction of diethylamine with ethyl 2-bromoacetate, followed by cyclization with thiourea. The reaction conditions often include the use of a solvent such as ethanol or toluene and may require heating to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{3-[(diethylcarbamoyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiazolidinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-{3-[(diethylcarbamoyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-{3-[(diethylcarbamoyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate involves its interaction with molecular targets such as enzymes or receptors. The thiazolidinone ring can form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone ring structure, such as 2,4-thiazolidinedione.

    Carbamoyl Derivatives: Compounds containing the carbamoyl group, such as diethylcarbamoyl chloride.

Uniqueness

Ethyl 2-{3-[(diethylcarbamoyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate is unique due to the combination of its thiazolidinone ring and the diethylcarbamoyl group. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .

Properties

IUPAC Name

ethyl (2Z)-2-[3-[2-(diethylamino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S/c1-4-14(5-2)10(16)8-15-11(17)9-20-12(15)7-13(18)19-6-3/h7H,4-6,8-9H2,1-3H3/b12-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUAGFVHSYZYJHV-GHXNOFRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C(=O)CSC1=CC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)CN\1C(=O)CS/C1=C\C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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